EPO 60
Description
Properties
CAS No. |
142443-98-9 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Synonyms |
EPO 60 |
Origin of Product |
United States |
Advanced Methodologies in Epo 60 Synthesis and Engineering
Chemical Synthesis Techniques for Homogeneous EPO 60 Glycoforms and Analogs
Chemical synthesis offers a powerful route to access homogeneous glycoproteins, allowing for precise control over the amino acid sequence and glycan structure and location. uga.edunih.gov This is particularly valuable for studying the impact of specific glycosylation patterns on EPO's biological function.
Native Chemical Ligation Approaches for Complex Glycoprotein (B1211001) Assembly.
Native Chemical Ligation (NCL) is a widely used technique for the convergent synthesis of proteins by joining unprotected peptide segments. nih.gov This method involves the reaction between a peptide-α-thioester and a peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation junction. scispace.com
For complex glycoproteins like EPO, NCL strategies often involve the synthesis of protected glycopeptide fragments, which are then ligated together. nih.govnih.gov The presence of multiple glycosylation sites and the complexity of the glycan structures add significant challenges to this approach. Researchers have developed strategies involving the synthesis of multiple glycopeptide segments, followed by their sequential ligation using NCL or related techniques. nih.govnih.gov For instance, the total synthesis of homogeneous EPO has been achieved through the ligation of multiple glycopeptide fragments, incorporating defined carbohydrate domains at the native glycosylation sites. capes.gov.brnih.gov
Chemoenzymatic Synthesis Strategies for Site-Specific Glycosylation of this compound.
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to achieve site-specific glycosylation. nih.gov This approach typically involves using enzymes, such as endoglycosidases or glycosynthases, to attach defined glycan structures to a protein or peptide backbone. nih.govacs.org
For EPO, chemoenzymatic strategies have been employed to remodel the glycans on recombinant EPO produced in mammalian cells. nih.govnih.gov This can involve using endoglycosidases to cleave existing heterogeneous glycans, followed by the enzymatic transfer of homogeneous, desired glycan structures using glycosynthases and activated glycan donors (e.g., glycan oxazolines). nih.govacs.org This method has demonstrated the ability to achieve site-selective glycosylation of EPO, allowing for the introduction of specific glycans at distinct N-glycosylation sites (Asn24, Asn38, and Asn83). nih.govnih.gov
Solid-Phase Peptide Synthesis (SPPS) for this compound Fragment Construction.
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the stepwise synthesis of peptides on a solid support. capes.gov.brpnas.org SPPS allows for the controlled coupling of amino acids, building the peptide chain from the C-terminus to the N-terminus. pnas.org
In the context of EPO synthesis, SPPS is crucial for the preparation of the peptide and glycopeptide fragments that are subsequently assembled using ligation strategies like NCL. capes.gov.brnih.govpnas.org Protected amino acids and glycoamino acids (amino acids with pre-attached protected glycans) are sequentially coupled to a resin-bound growing peptide chain. capes.gov.brgoogle.com The choice of protecting groups is critical to ensure the integrity of the peptide and glycan structures throughout the synthesis. pnas.orgosaka-u.ac.jp SPPS enables the production of well-defined peptide segments of EPO, which are essential building blocks for the total chemical synthesis of the protein and its glycoforms. capes.gov.brnih.gov
Segment Coupling Strategies for Multi-Domain Glycopeptide Assembly.
Segment coupling strategies involve the joining of pre-synthesized peptide or glycopeptide fragments to construct larger protein or glycopeptide chains. nih.govnih.gov These strategies are essential for the synthesis of proteins as large and complex as EPO, as direct stepwise SPPS of the entire sequence is challenging.
For EPO, segment coupling often utilizes NCL or related ligation methods to join multiple peptide and glycopeptide segments. nih.govnih.gov The design of the segments and the choice of ligation sites are critical for the success of the synthesis. nih.gov Researchers have explored different segment coupling approaches, including sequential ligation of multiple fragments, to assemble the full-length EPO polypeptide chain incorporating the desired glycosylation patterns. nih.govnih.gov These strategies allow for the convergent synthesis of complex glycopeptides and ultimately, homogeneous EPO glycoforms. nih.govresearchgate.net
Recombinant Expression Systems for this compound Production: Methodological Considerations
While chemical synthesis provides precise control, recombinant expression in cell culture is the primary method for large-scale production of therapeutic EPO. uga.educsjmu.ac.inresearchgate.net However, achieving homogeneous and desired glycosylation in recombinant systems requires careful selection and engineering of the host cell line. nih.govresearchgate.net
Mammalian Cell Line Selection and Engineering for Controlled Glycosylation.
Mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) cells, are commonly used for recombinant EPO production due to their ability to perform complex human-like glycosylation. uga.educsjmu.ac.inresearchgate.net However, even in mammalian cells, glycosylation is a non-template driven process, leading to heterogeneity in the final glycoprotein product. uga.edu
Engineering mammalian cell lines is a key strategy to control and direct glycosylation patterns. nih.govoup.comresearchgate.net This involves manipulating the expression of genes encoding glycosylation enzymes (e.g., glycosyltransferases and glycosidases) to favor the production of specific glycoforms. nih.govoup.com For example, engineering cell lines to knock out certain glycosylation enzymes or overexpress others can lead to the production of EPO with altered or more homogeneous glycan structures. nih.govoup.com This includes efforts to produce EPO with specific branching patterns and levels of sialylation, which are known to impact its pharmacokinetic properties and biological activity. oup.comrevistabionatura.com
| Synthesis/Engineering Method | Key Techniques Involved | Application to EPO Synthesis/Engineering | Outcome |
| Native Chemical Ligation | Reaction between peptide-α-thioester and N-terminal cysteine peptide. scispace.com | Assembly of synthetic peptide and glycopeptide fragments of EPO. capes.gov.brnih.govnih.gov | Production of homogeneous EPO glycoforms. capes.gov.brnih.gov |
| Chemoenzymatic Synthesis | Use of endoglycosidases and glycosynthases. nih.govacs.org | Glycan remodeling of recombinant EPO; site-selective attachment of defined glycans. nih.govnih.gov | Generation of homogeneous and site-specifically glycosylated EPO variants. nih.govnih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise coupling of amino acids and glycoamino acids on a solid support. capes.gov.brpnas.orggoogle.com | Construction of peptide and glycopeptide fragments for chemical ligation. capes.gov.brnih.govpnas.org | Provision of essential building blocks for total chemical synthesis. capes.gov.brnih.gov |
| Segment Coupling Strategies | Joining of pre-synthesized peptide or glycopeptide fragments. nih.govnih.gov | Assembly of the full-length EPO polypeptide chain from multiple fragments using ligation methods. nih.govnih.gov | Convergent synthesis of complex glycopeptides and homogeneous EPO. nih.govresearchgate.net |
| Recombinant Expression & Cell Eng. | Mammalian cell culture (CHO, HEK); genetic manipulation of glycosylation enzymes. nih.govresearchgate.net | Production of recombinant EPO; engineering cells to control glycan structure and homogeneity. nih.govoup.comresearchgate.net | Generation of recombinant EPO with modified or more homogeneous glycosylation profiles. nih.govoup.comresearchgate.net |
Bacterial Protein Expression Methods for Non-Glycosylated EPO Analogs
Bacterial expression systems, particularly using Escherichia coli (E. coli), are widely utilized for producing recombinant proteins due to their rapid growth, high expression levels, and cost-effectiveness labster.com. However, E. coli lacks the cellular machinery for glycosylation, a crucial post-translational modification present in native Erythropoietin labster.com. Native EPO is a glycoprotein with N-linked glycans at Asn24, Asn38, and Asn83, and an O-linked glycan at Ser126 pnas.orgresearchgate.net. These glycosylation sites are important for the protein's folding, secretion, stability, and biological activity in vivo pnas.org.
Despite the absence of glycosylation, bacterial expression remains valuable for producing non-glycosylated EPO (ngEPO) analogs. This approach allows for the study of the protein's core structure and function independent of glycosylation pnas.orgnih.gov. Nonglycosylated EPO expressed in E. coli often accumulates in inclusion bodies, requiring refolding protocols to obtain biologically active protein uni-konstanz.de.
Research has explored strategies to improve the properties of bacterially expressed ngEPO. For instance, the site-specific incorporation of non-natural amino acids and subsequent PEGylation have been investigated to enhance the stability, solubility, and in vitro activity of ngEPO researchgate.netuni-konstanz.de. Studies have shown that PEGylation can significantly increase the resistance of ngEPO against plasma degradation and improve its pharmacokinetic properties nih.gov. For example, PEGylation of ngEPO with different sized PEG chains resulted in increased plasma half-life compared to unmodified ngEPO nih.gov.
Table 1: Properties of Nonglycosylated EPO and PEGylated Variants
| Protein Variant | Expression System | Glycosylation Status | Key Modification | Observed Effect (vs ngEPO) | Source |
| Nonglycosylated EPO | E. coli | Non-glycosylated | None | Requires refolding, prone to aggregation uni-konstanz.de | uni-konstanz.de |
| PEGylated ngEPO (site-specific) | E. coli | Non-glycosylated | Site-specific PEGylation | Increased stability, solubility, in vitro activity researchgate.netuni-konstanz.de | researchgate.netuni-konstanz.de |
| PEGylated ngEPO (various PEG sizes) | E. coli | Non-glycosylated | PEGylation | Increased plasma half-life, resistance to degradation nih.gov | nih.gov |
Rational Design and Directed Mutagenesis Methodologies for EPO Variants
Rational design and directed mutagenesis are powerful techniques used to engineer proteins with altered or improved properties. Rational design involves making specific amino acid changes based on existing knowledge of the protein's structure, function, and mechanism of action diva-portal.orgbath.ac.uk. Directed mutagenesis allows for the precise alteration of the gene sequence encoding the protein, leading to the expression of protein variants (muteins) with desired amino acid substitutions, insertions, or deletions diva-portal.orgbath.ac.uk.
These methodologies have been extensively applied to Erythropoietin to investigate structure-function relationships, improve stability, alter receptor binding affinity, and develop novel analogs with modified biological activities.
Systematic Introduction of Amino Acid Substitutions for Investigating Structural Influence
Systematic introduction of amino acid substitutions, often through alanine (B10760859) scanning mutagenesis, is a common approach to probe the role of specific residues in protein structure and function researchgate.net. By replacing individual amino acids with alanine, researchers can assess the contribution of the original residue's side chain to the protein's stability, folding, and interaction with its receptor or other molecules researchgate.net.
Studies on Erythropoietin have utilized this approach to identify functionally important domains and residues involved in receptor binding and signal transduction researchgate.netdtic.mil. For instance, mutagenesis experiments have identified specific amino acid residues within the four α-helices and connecting loops of EPO that are crucial for binding to the Erythropoietin receptor (EPOR) pnas.orgnih.gov. Substitutions at certain positions, such as Arg103 in Helix C, have been shown to dramatically affect biological activity dtic.mil. Research indicates that a positive charge at position 103 is important for full activity, although the specific presence of Arginine appears necessary for optimal function dtic.mil.
Table 2: Examples of Amino Acid Substitutions and Their Effects on EPO Activity
| Original Residue | Position | Substituted Residue | Observed Effect on Biological Activity (vs Wild-Type EPO) | Source |
| Arginine | 103 | Alanine | Abolished biological activity researchgate.netdtic.mil | researchgate.netdtic.mil |
| Arginine | 103 | Aspartate | Abolished biological activity dtic.mil | dtic.mil |
| Arginine | 103 | Histidine | ~2% of wild-type activity dtic.mil | dtic.mil |
| Arginine | 103 | Lysine (B10760008) | ~25% of wild-type activity dtic.mil | dtic.mil |
| Arginine | 14 | Alanine | Substantially reduced biological activity researchgate.net | researchgate.net |
| Arginine | 14 | Glutamate | Total loss of specific bioactivity researchgate.net | researchgate.net |
| Serine | 104 | Alanine | Decreased bioactivity researchgate.net | researchgate.net |
| Leucine | 108 | Alanine | Decreased bioactivity researchgate.net | researchgate.net |
| Glycine | 151 | Alanine | Markedly decreased bioactivity researchgate.net | researchgate.net |
| Lysine | 152 | Alanine | Moderately impaired bioactivity researchgate.net | researchgate.net |
Beyond single substitutions, researchers also explore the effect of mutations on protein solubility and aggregation, particularly relevant for bacterially expressed proteins that may form inclusion bodies d-nb.info. Rational design approaches have been used to identify amino acid changes predicted to alter the solubility of recombinant human EPO expressed in E. coli d-nb.info.
Combinatorial Library Approaches for Designing EPO Mimetics
Combinatorial library approaches involve the creation of large collections of diverse molecules or peptides that are then screened for desired properties, such as binding to a target receptor bath.ac.ukijsr.net. This high-throughput method allows for the exploration of a vast sequence or chemical space to identify novel ligands or mimetics that can mimic the activity of a natural protein like EPO ijsr.netcapes.gov.bracs.orgnih.govacs.org.
For Erythropoietin, combinatorial libraries have been employed to discover small molecules and peptides that can bind to and activate the Erythropoietin receptor (EPOR), potentially serving as EPO mimetics ijsr.netcapes.gov.bracs.orgnih.govacs.org. The goal is often to find smaller, non-glycosylated molecules that are easier and less expensive to produce than recombinant EPO, while retaining the ability to stimulate erythropoiesis ijsr.netacs.org.
Studies have involved the design and screening of various types of combinatorial libraries, including those based on dimeric iminodiacetic acid diamides and isoindoline-5,6-dicarboxylic acid templates capes.gov.bracs.orgnih.gov. Through screening, novel small molecule binders of EPOR have been identified capes.gov.bracs.org. Some of these identified compounds have shown the ability to induce concentration-dependent proliferation of EPO-dependent cell lines, indicating their potential as EPO mimetics capes.gov.brnih.gov. Computational approaches are also used in conjunction with combinatorial libraries to analyze large pools of potential molecules and predict their binding efficiency to EPOR ijsr.net.
Molecular Interactions and Receptor Ligand Dynamics of Epo 60
Erythropoietin Receptor (EpoR) Binding Interface Analysis with EPO 60
The interaction between EPO and EpoR involves a complex binding interface characterized by specific amino acid residues and structural domains on both the ligand and the receptor. This interaction leads to the formation of a stable complex that triggers downstream signaling.
The binding of EPO to the homodimeric EpoR involves two distinct binding sites on the EPO molecule that interact with each EpoR monomer nih.govproteopedia.org. These are referred to as Site 1 and Site 2. Site 1 is considered a high-affinity binding site, while Site 2 is a lower-affinity site cuhk.edu.cnidrblab.net. The interaction interface involves portions of EPO's helices A, B', D, and the loop between helices A and B (Site 1), and residues on helices A and C (Site 2) proteopedia.org.
Key interacting residues within the EPO-EpoR complex have been identified through structural studies. Specific residues on the EpoR extracellular domain are crucial for binding to EPO. Identified interacting residues from 3D structures of the EPO-EPOR complex include Leu59, Glu60, Asp61, Thr90, Ser91, Ser92, Phe93, Val94, Pro95, Leu96, Ileu113, His114, Ileu115, Asn116, Ser152, His153, Glu202, Pro203, Ser204, and Phe205 guidetopharmacology.orguniprot.org. These residues contribute to the formation of the binding interface between EPO and EpoR. For instance, Phe93 on EpoR is particularly important for nonpolar interactions at Site 1 guidetopharmacology.orguniprot.org.
Surface Plasmon Resonance (SPR) is a widely used technique to study the binding kinetics of EPO to EpoR. This method allows for the real-time measurement of binding events, providing association rate constants (kon) and dissociation rate constants (koff). wikipedia.org From these values, the equilibrium dissociation constant (KD), representing the binding affinity, can be calculated. Studies using SPR have shown that the glycosylation of EPO can affect its receptor binding kinetics, particularly influencing the association rate wikipedia.org.
Biolayer interferometry is another method used to analyze binding parameters, including affinity. Techniques like equilibrium binding assays using labeled EPO are also employed to determine binding affinity and the number of receptor sites.
Data from biophysical studies indicate that the interaction between EPO and EpoR is characterized by different affinities at Site 1 and Site 2 cuhk.edu.cnidrblab.net.
The formation of the EPO-EpoR complex is driven by a combination of hydrophobic and hydrophilic interactions between the interacting residues on both molecules. The binding interface comprises a hydrophobic core surrounded by hydrophilic residues nih.gov.
Hydrophilic amino acid residues in the vicinity of the hydrophobic binding sites also contribute to the interaction and help stabilize the complex guidetopharmacology.orguniprot.org. These polar residues can be involved in hydrogen bonding and electrostatic interactions with the ligand. Studies on the effect of glycosylation on EPO binding kinetics suggest that long-range electrostatic interactions are primarily important in determining the rate of association between EPO and EpoR wikipedia.org.
The interplay between these hydrophobic and hydrophilic forces at the EPO-EpoR interface is essential for achieving the specific and high-affinity binding required for effective signal transduction.
Theoretical Frameworks for EpoR Activation Mechanisms by this compound
The binding of EPO to EpoR leads to the activation of intracellular signaling pathways. This activation is mediated by conformational changes and the spatial reorientation of the receptor subunits.
Upon binding of EPO, the EpoR undergoes conformational changes that are critical for initiating downstream signaling. In the absence of ligand, the EpoR is thought to exist as a preformed dimer or higher oligomer, with dimerization potentially mediated by the transmembrane domain cuhk.edu.cn.
EPO binding induces a reorientation of the EpoR monomers within the dimeric complex nih.gov. This conformational change is transmitted through the juxtamembrane and transmembrane domains of the receptor. The binding of EPO brings the intracellular domains of the EpoR into close proximity and in the correct orientation to facilitate the activation of associated Janus kinase 2 (JAK2).
The angle between the extracellular fibronectin type III domains (D1 and D2) of the EpoR changes upon EPO binding, bringing the base of the extracellular domains closer. This structural rearrangement in the extracellular domain is coupled to changes in the transmembrane and intracellular domains, leading to JAK2 activation.
While early models proposed ligand-induced dimerization of monomeric receptors, there is substantial evidence suggesting that EpoR exists as preformed dimers or oligomers on the cell surface even in the absence of ligand cuhk.edu.cn. Dimerization appears to be primarily mediated by the transmembrane domain.
In this context, EPO binding is thought to stabilize a specific active dimeric conformation or induce a precise conformational change within the preformed dimer/oligomer rather than solely inducing dimerization from monomers cuhk.edu.cn. The asymmetric binding of a single EPO molecule to the EpoR dimer, utilizing two distinct binding sites with different affinities, is hypothesized to be necessary for the proper orientation of the EpoR monomers required for JAK2 activation nih.govidrblab.net.
The ligand-induced reorientation of the preformed EpoR dimer brings the associated JAK2 kinases into proximity, allowing for transphosphorylation and activation of JAK2 idrblab.net. This activated JAK2 then phosphorylates tyrosine residues on the intracellular tails of the EpoR, creating docking sites for downstream signaling molecules like STAT5 nih.govidrblab.net. While dimerization of the membrane-proximal region of the cytoplasmic tail is critical for initiating signaling, dimerization of the entire cytoplasmic region may not be required, with the distal portion potentially acting as a monomeric scaffold for recruiting signaling molecules.
The precise nature of higher-order oligomers and their role in EpoR signaling is still an area of investigation, but the dimeric state is considered the minimal functional unit for signal transduction.
Role of Glycosylation in Modulating this compound-EpoR Binding and Receptor Activation.
Erythropoietin possesses three N-glycosylation sites located at asparagine residues Asn-24, Asn-38, and Asn-83, and one O-glycosylation site at serine residue Ser-126 researchgate.netnih.govresearchgate.nete-jarb.org. These carbohydrate chains constitute a significant portion of the molecule's mass, accounting for 40% to 60% of its total molecular weight biolegend.comresearchgate.netnih.gov. The presence and specific structures of these glycans are crucial for the proper biological function of EPO, influencing its folding, stability, pharmacokinetics, and interaction with the erythropoietin receptor researchgate.netnih.govresearchgate.nete-jarb.orgwaters.com.
Research findings highlight that glycosylation plays a vital role in the binding kinetics of EPO to EpoR. The absence of glycosylation has been shown to alter the binding kinetics of the Epo receptor researchgate.net. While the presence of N-glycosylations does not appear to compromise the binding site itself, the glycan structures modulate the interaction researchgate.net. The N-glycans, in particular, are considered necessary for the full biological activity of EPO in vitro e-jarb.org.
Detailed studies involving site-directed mutagenesis have provided insights into the specific contributions of individual glycosylation sites to EPO activity. For instance, replacing asparagine residues at the N-glycosylation sites with cysteine resulted in reduced specific activities compared to wild-type EPO in in vitro assays e-jarb.org. The relative specific activities observed for these single-site mutants demonstrate the differential impact of glycosylation at each position:
| Glycosylation Site Mutation | Relative Specific Activity (% of Wild Type) |
| Asn24Cys | 60% |
| Asn38Cys | 22% |
| Asn83Cys | 70% |
Data derived from in vitro studies of EPO glycosylation site mutants e-jarb.org.
The elimination of all three N-glycosylation sites has been shown to significantly decrease EPO production e-jarb.org. Furthermore, the complexity and structure of the N-glycans, such as the ratio of tetra-antennary to bi-antennary structures and the degree of sialylation, have been positively correlated with the in vivo activity and serum half-life of EPO researchgate.netwaters.com. Sialic acid residues, typically found at the termini of the glycan chains, are particularly important for maintaining the molecule's stability in circulation and influencing its interaction with receptors and clearance mechanisms researchgate.netwaters.com.
Glycosylation also contributes to protecting EPO from proteolytic degradation, thereby increasing its stability nih.gov. The modulation of receptor binding affinity by N-glycans is another important aspect of their function nih.gov. Upon binding of glycosylated EPO, the EpoR undergoes dimerization, a critical step for triggering intracellular signaling cascades, including the JAK2/STAT5 pathway, which are essential for erythroid cell proliferation and differentiation nih.govuniprot.orgnih.govprospecbio.compnas.org.
Intracellular Signal Transduction Pathways Initiated by Epo 60
Janus Kinase 2 (JAK2)-Signal Transducer and Activator of Transcription (STAT) Pathway Elucidation
The JAK2-STAT pathway is a canonical signaling route initiated by cytokine receptors, including EpoR. Upon EPO 60 binding, the pre-formed EpoR homodimer undergoes a conformational change that activates the constitutively associated Janus Kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase pivotal in transducing signals from the EpoR.
Mechanisms of JAK2 Recruitment and Tyrosine Phosphorylation on EpoR.
JAK2 is pre-associated with the juxtamembrane box1 domain of each EpoR monomer. Upon this compound binding and the resulting conformational change of the EpoR dimer, the two associated JAK2 molecules are brought into close proximity, leading to their cross-phosphorylation on tyrosine residues, which activates their kinase activity. Activated JAK2 then phosphorylates specific tyrosine residues located in the cytoplasmic tail of the EpoR. These phosphorylated tyrosine residues serve as crucial docking sites for various intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, including the STAT proteins.
Identification and Activation of STAT Proteins (STAT1, STAT3, STAT5) by this compound Signaling.
Following the phosphorylation of EpoR tyrosine residues by activated JAK2, Signal Transducer and Activator of Transcription (STAT) proteins are recruited to the receptor complex via their SH2 domains. While STAT5 (specifically STAT5A and STAT5B) is the most prominently activated STAT protein by EPO signaling, STAT1 and STAT3 are also activated, albeit to a lesser extent. Once docked to the phosphorylated EpoR, STAT proteins are themselves phosphorylated on a single tyrosine residue by JAK2. This phosphorylation event induces STAT dimerization, typically forming homodimers (e.g., STAT5-STAT5) or occasionally heterodimers. The phosphorylated STAT dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating gene expression involved in cell survival, proliferation, and differentiation. For instance, STAT5 activation is known to upregulate the expression of anti-apoptotic factors like Bcl-xL.
Data on STAT activation by EPO/EpoR:
| STAT Protein | Primary Activation by EPO/EpoR | Relative Activation Level | Key Downstream Effects |
|---|---|---|---|
| STAT5 | Yes | High | Cell survival, proliferation, differentiation |
| STAT3 | Yes | Lower | Cell survival, proliferation, differentiation (lesser extent than STAT5) |
Characterization of Negative Regulatory Mechanisms (e.g., SHP-1, SOCS proteins) in this compound Signaling Termination.
To prevent excessive and uncontrolled signaling, EPO/EpoR signaling is subject to several negative regulatory mechanisms. Protein tyrosine phosphatases (PTPs) and Suppressors of Cytokine Signaling (SOCS) proteins play critical roles in terminating the JAK2-STAT pathway.
SHP-1 (Src homology region 2-containing phosphatase-1): SHP-1 is a protein tyrosine phosphatase that is recruited to the phosphorylated EpoR. SHP-1 can dephosphorylate JAK2, thereby reducing its kinase activity and subsequently inhibiting the phosphorylation of EpoR and STAT proteins. SHP-1 binding to EpoR Tyr 429 is particularly important for dephosphorylating JAK2. Studies have also shown that SHP-1 can down-regulate the JAK2/STAT5 pathway through a mechanism that involves the recruitment of the adaptor protein Grb2 and targeting SOCS-1 to JAK2, highlighting a catalytic activity-independent inhibitory mechanism.
SOCS Proteins (SOCS1, SOCS3, CIS): SOCS proteins, including SOCS1, SOCS3, and CIS (Cytokine Inducible SH2 containing protein), are induced by cytokine signaling, including that initiated by EPO, forming a negative feedback loop. SOCS proteins can inhibit JAK2 activity directly or compete with STAT proteins for binding to phosphorylated tyrosine residues on the EpoR. For example, CIS is induced by EPO signaling via STAT5 and can repress proliferation when recruited to the EpoR, negatively regulating STAT5 activation. SOCS1 and SOCS3 can directly bind to JAK2. CIS and SOCS3 can compete for STAT5 binding at Y401 on the EpoR. Loss of SOCS1 expression has been shown to lead to hypersensitivity of red cell progenitors to EPO.
Other negative regulators include Lnk, an adaptor protein that can attenuate JAK2 activation, and mechanisms involving EpoR internalization and degradation via lysosomal and proteasomal pathways. The p85 subunit of PI3K, in addition to its role in activating the PI3K pathway, also promotes EpoR endocytosis and degradation.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway Investigation
The MAPK/ERK pathway is another key signaling cascade activated by this compound binding to EpoR, contributing to cell proliferation and differentiation. Activation of this pathway involves a series of protein kinases.
Upon EpoR activation, adaptor proteins such as SHC, GRB2, and SOS are recruited to phosphorylated tyrosine residues on the receptor. This complex formation leads to the activation of Ras, a small GTPase. Activated Ras then initiates a kinase cascade involving sequential phosphorylation and activation of Raf, MEK (MAPK/ERK kinase), and finally ERK (Extracellular signal-regulated kinase). Activated ERK1 and ERK2 can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors like Elk1 and CREB, regulating the expression of genes involved in cell growth and proliferation.
The EPO/MAPK signaling pathway involves the recruitment of SH2 inositol (B14025) 5-phosphatase 1 (SHIP1) to EPOR and simultaneous binding of adaptor proteins like GRB2, SOS, and SHC1. Subsequently, RAS and RHO GTPases are involved in activating downstream MAPK members such as RAFs, MEKs, and ERKs. Cytoplasmic ERK1/2 can also contribute to a negative feedback mechanism by phosphorylating upstream kinases like SOS, Raf-1, and MEK.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling Pathway Analysis
The PI3K/AKT pathway is crucial for mediating cell survival signals downstream of the EpoR. Activation of this pathway is initiated by the recruitment of Phosphatidylinositol 3-Kinase (PI3K) to the activated EpoR.
The regulatory subunit (p85) of PI3K is recruited to specific phosphorylated tyrosine residues on the EpoR, such as Y479 (in the murine receptor) and Y508/Y607 (in the human receptor). This recruitment leads to the activation of the catalytic subunit (p110) of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the inner leaflet of the plasma membrane. PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT (also known as Protein Kinase B, PKB) and PDK1 (Phosphoinositide-dependent kinase-1). Recruitment to the membrane brings AKT into proximity with PDK1 and mTORC2 (mammalian target of rapamycin (B549165) complex 2), which phosphorylate AKT at specific residues (Thr308 by PDK1 and Ser473 by mTORC2), leading to full activation of AKT.
Activated AKT then phosphorylates a variety of downstream targets involved in regulating cell survival, growth, and metabolism. For example, AKT can phosphorylate and inactivate pro-apoptotic proteins like BAD and caspase-9, promoting cell survival. AKT also plays a role in regulating glucose metabolism and protein synthesis.
The EPOR/PI3K signaling cascade is crucial for survival, proliferation, and terminal differentiation of erythroid progenitors. The p85 subunit is essential for EPOR endocytosis in addition to activating the PI3K pathway.
Other Emerging Signaling Pathways and Cross-Talk Mechanisms Initiated by this compound
While JAK2-STAT, MAPK/ERK, and PI3K/AKT are the major pathways activated by this compound, emerging research highlights the involvement of other signaling molecules and complex cross-talk mechanisms that fine-tune the cellular response.
Cross-Talk between Pathways: There is significant cross-talk between the major signaling pathways. For instance, JAK2 is crucial for activating both the PI3K and MAPK pathways downstream of EpoR. AKT and ERK pathways can also interact; in some cases, one pathway may compensate for the impaired function of another to prevent cell damage.
Other Kinases: Besides JAK2, other kinases like Lyn and Src can associate
AMPK-KLF2 Signaling Axis Investigation. Recent studies have highlighted the involvement of the AMP-activated protein kinase (AMPK) and Krüppel-like factor 2 (KLF2) signaling pathway in mediating certain effects of Erythropoietin, particularly in the context of angiogenesis. Research indicates that EPO can activate the AMPK-KLF2 signaling pathway.nih.govnih.govbegellhouse.comnih.gov
Investigations have shown that Erythropoietin treatment can lead to the phosphorylation of AMPK. nih.govnih.gov This activation of AMPK, in turn, has been linked to the upregulation of KLF2, a transcription factor known to play a critical role in regulating endothelial cell function and promoting angiogenesis. nih.govnih.govbegellhouse.commit.edu Studies in endothelial colony-forming cells (ECFCs) demonstrated that EPO significantly enhanced their migration and tube formation capacities, key indicators of angiogenesis. nih.gov This proangiogenic effect was found to be mediated, at least in part, through the activation of the AMPK-KLF2 pathway. nih.govbegellhouse.com
Experimental data support the sequential activation of this axis. For instance, studies have observed increased expression levels of both phosphorylated AMPK and KLF2 in tissues or cells treated with EPO. begellhouse.comnih.gov Furthermore, knockdown of KLF2 has been shown to abolish the EPO-enhanced proangiogenic effects, such as migration and tube formation, and diminish the EPO-induced expression of endothelial markers and vascular endothelial growth factor (VEGF), a crucial factor in angiogenesis. nih.gov Conversely, overexpression of KLF2 promoted the expression of endothelial markers and VEGF and enhanced the angiogenic capacities of ECFCs. nih.gov
These findings suggest a signaling cascade where EPO activates AMPK, which subsequently upregulates KLF2 expression, leading to the promotion of angiogenesis. This highlights the AMPK-KLF2 axis as a significant pathway through which Erythropoietin exerts non-hematopoietic effects.
Table 1: Observed Effects of EPO on AMPK and KLF2
| Target Molecule | Observed Effect of EPO Treatment | Cellular/Tissue Context | Reference |
| Phosphorylated AMPK | Increased levels | ECFCs, Brain tissue (MCAO model) | nih.gov, begellhouse.com |
| KLF2 (mRNA & Protein) | Upregulated expression | ECFCs, Brain tissue (MCAO model) | nih.gov, begellhouse.com |
Exploration of Non-Canonical Signaling Routes. Beyond the well-established JAK-STAT, PI3K-Akt, and MAPK pathways primarily associated with erythropoiesis, Erythropoietin also engages in non-canonical signaling routes in various cell types.researchgate.netbioone.orgbioone.orgnih.govresearchgate.netThese alternative pathways contribute to EPO's diverse functions in non-erythroid tissues, including neuroprotection, tissue repair, and modulation of immune responses.nih.govresearchgate.netnih.govresearchgate.net
One aspect of non-canonical signaling involves the interaction of EPO with receptors other than the classical homodimeric EPOR, such as a putative heteromeric receptor composed of EPOR and the common β-subunit (CD131) of cytokine receptors. nih.govnih.gov This heteromeric receptor has been hypothesized to mediate some of the non-hematopoietic effects of EPO. nih.gov
Research has also explored the involvement of pathways like the Wnt signaling pathway in mediating EPO's effects. Studies suggest that EPO can influence Wnt signaling, contributing to outcomes such as increased cell survival. researchgate.net For instance, EPO has been shown to maintain and translocate β-catenin to the cell nucleus, promoting the transcription of anti-apoptotic genes. researchgate.net This interaction with Wnt signaling represents a departure from the classical EPO signaling paradigms. researchgate.net
Furthermore, EPO has been shown to modulate intracellular calcium levels in certain cell types, suggesting a role for calcium-dependent signaling in its non-canonical effects. nih.govnih.gov Studies have demonstrated that EPO can induce an increase in intracellular Ca2+ concentrations, potentially through the modulation of calcium channels. nih.gov While the downstream effectors of this calcium signaling in the context of non-canonical EPO functions are still being explored, it indicates a distinct signaling mechanism.
Another area of investigation involves the interaction of EPO with sirtuins, a class of NAD+-dependent deacetylases that play roles in metabolism and stress resistance. nih.gov EPO-mediated activation of AMPK, as discussed previously, can influence the NAD+/NADH ratio, which in turn may modulate Sirt1 activity. nih.gov This link between EPO, AMPK, and sirtuins suggests a non-canonical metabolic signaling route. nih.gov
These explorations into non-canonical signaling routes reveal that Erythropoietin's cellular effects are mediated through a more complex network of pathways than initially understood, extending its influence beyond erythropoiesis to impact a variety of physiological and pathological processes.
Table 2: Examples of Non-Canonical Signaling Influenced by EPO
| Signaling Pathway/Mechanism | Observed Effect of EPO Treatment | Cellular/Tissue Context | Reference |
| Wnt Signaling (β-catenin) | Promotion of β-catenin nuclear translocation, increased anti-apoptotic gene transcription | Various cell types (implied in neuroprotection studies) | researchgate.net |
| Intracellular Calcium | Increased intracellular Ca2+ levels | Neuroblastoma cells, PC12 cells | nih.gov |
| Sirtuin Activity (via AMPK) | Potential modulation of Sirt1 activity (linked to NAD+/NADH ratio) | White adipocytes | nih.gov |
| EPOR-CD131 Heterodimer | Proposed mediation of non-hematopoietic effects | Non-erythroid tissues | nih.govnih.gov |
Computational and Structural Modeling Approaches for Epo 60 Research
In Silico Design and Optimization of EPO 60 Mimetics and Analogs
In silico methods are extensively used in the design and optimization of molecules that mimic or are analogous to this compound. These computational techniques allow for the prediction of molecular properties and interactions before experimental synthesis and testing, significantly accelerating the discovery and development process.
Molecular Docking and Virtual Screening for Novel Ligand Identification.
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the strength of the association (binding affinity). For this compound research, molecular docking is applied to study the interaction between potential mimetics or analogs and the erythropoietin receptor (EPOR). This method helps in identifying how these molecules might bind to the receptor's active sites and the key residues involved in the interaction. Studies on erythropoietin and its receptor have utilized molecular docking to analyze ligand-receptor interactions cuhk.edu.cn. For instance, docking studies have been performed to understand the binding of EPO variants to EPOR and to identify potential agonists. Virtual screening leverages molecular docking to search large databases of chemical compounds for potential ligands that are predicted to bind to the target receptor with high affinity. This allows for the rapid identification of promising candidates for further investigation as this compound mimetics or analogs. Computational modeling, including docking, has been used to suggest that certain luminogens prefer docking in the hydrophobic cavity of EPO folding structures.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design.
Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. In the context of this compound mimetics and analogs, QSAR models can be developed using a series of known active and inactive compounds to identify the molecular features that are important for binding to the EPOR and eliciting a desired biological response. These models can then be used to guide the design of new compounds with improved potency, selectivity, or pharmacokinetic properties. QSAR studies have been applied in the discovery of novel therapies related to pathways influenced by erythropoietin. A refined QSAR model has been used for the prediction of chemical asthma hazard, although this appears related to the industrial context of "this compound" researchgate.net. However, QSAR is a general technique applicable to protein ligands as well.
Molecular Dynamics Simulations of this compound and Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. These simulations provide insights into the flexibility of this compound, its conformational changes, and the dynamics of its interaction with the EPOR at an atomic level.
Simulation of Conformational Changes and Binding Dynamics.
MD simulations allow researchers to observe the time-dependent behavior of this compound and its complex with the EPOR, capturing conformational changes in both the ligand and the receptor upon binding cuhk.edu.cn. These simulations can reveal the flexibility of specific regions of this compound and the EPOR, how these regions move relative to each other during the binding process, and how mutations or modifications might affect these dynamics cuhk.edu.cn. For example, MD simulations have been used to determine key interaction differences between wild-type and mutant erythropoietin forms in complexes with EPOR cuhk.edu.cn. They have also been used to compare wild-type EPO and modified variants to gain insight into structural stability. The steady trajectory of parameters like RMSD, Rgyr, and RMSF obtained from MD simulations can confirm the structural stability of EPO analogs.
Prediction of Interaction Energies and Stability.
Analysis of MD simulation trajectories can provide quantitative information about the interactions within the this compound-EPOR complex, including interaction energies. These energy calculations can help in understanding the forces that drive binding and contribute to the stability of the complex. By comparing the interaction energies of different this compound variants or mimetics with the receptor, researchers can predict which molecules are likely to form more stable complexes. MD simulations have been used to evaluate binding free energies, providing insights into the binding affinity and stability of protein-ligand complexes. The calculated standard binding free energy between proteins like EphA6 and Odin (members of the erythropoietin-producing hepatocyte receptor family) has shown consistency with experimental measurements.
Homology Modeling and De Novo Structure Prediction for this compound Variants
Determining the three-dimensional structure of proteins like this compound is crucial for understanding their function and interactions. When experimental structures (e.g., from X-ray crystallography or NMR spectroscopy) are not available for this compound or its specific variants, computational methods like homology modeling and de novo structure prediction are employed.
Homology modeling is a technique used to build a 3D model of a protein (the target) based on the experimentally determined structure of a related protein (the template) that has a similar amino acid sequence. Since EPO is a known protein with available structural data, homology modeling can be applied to predict the structures of this compound variants based on the known structure of wild-type erythropoietin or other closely related EPO structures. This involves aligning the sequence of the this compound variant with the template sequence, building a 3D model based on the alignment, and refining the model to ensure stereochemical quality. Homology modeling has been used to construct 3D models of erythropoietin protein structure and its glycoengineered versions. It has also been applied to model EPO in the context of protein modifications or interactions.
De novo structure prediction methods attempt to predict a protein's 3D structure solely from its amino acid sequence, without relying on a template structure. While computationally more intensive and generally less accurate than homology modeling for proteins with close homologs, these methods can be useful for predicting the structures of novel this compound variants that have low sequence similarity to known structures or for refining regions in homology models.
These computational approaches collectively provide a powerful toolkit for researchers to investigate this compound at a molecular level, facilitating the design of new therapeutic agents and a deeper understanding of its biological role and interactions.
Bioinformatics Approaches for Analyzing EPO-Related Gene and Protein Sequences
While a specific chemical compound referred to solely as "this compound" was not identified in the literature search, extensive bioinformatics research has been conducted on Erythropoietin (EPO) and its related genes and proteins. The number "60" appears in various contexts within EPO research, including the approximate molecular weight of recombinant human EPO (60-65 kDa), experimental conditions involving 60% oxygen or specific time points (e.g., 60 days), or as part of the name of associated proteins like the 60S acidic ribosomal protein P2. This section focuses on the application of bioinformatics to analyze gene and protein sequences relevant to Erythropoietin, drawing upon findings from studies where such analyses have been performed, potentially in contexts where the number 60 is a parameter or identifier.
Bioinformatics plays a crucial role in understanding the molecular mechanisms of EPO and its effects by analyzing large-scale biological data, including gene and protein sequences, expression profiles, and interaction networks. These approaches help identify key genes and proteins involved in EPO signaling pathways and biological processes regulated by EPO.
Detailed research findings in this area include the use of bioinformatics enrichment analysis to interpret proteomic data related to EPO and its carbamoylated derivative, CEPO. Studies comparing EPO and CEPO-induced protein profiles have utilized bioinformatics to reveal the upregulation of protein functions associated with cognitive enhancement, such as synaptic plasticity, long-term potentiation (LTP), neurotransmitter transport, synaptic vesicle priming, and dendritic spine development. mdpi.comnih.gov Regulated proteins identified through these analyses with roles in LTP and synaptic plasticity include calcium/calmodulin-dependent protein kinase type 1 (Camk1), Synaptosomal-Associated Protein, 25 kDa (SNAP-25), Sectretogranin-1 (Chgb), Cortactin (Cttn), Elongation initiation factor 3a (Eif3a), and 60S acidic ribosomal protein P2 (Rplp2). mdpi.comnih.gov
Transcriptomic analyses, coupled with bioinformatics, have been employed to investigate the impact of EPO treatment on gene expression in models of traumatic brain injury. These studies have identified differentially expressed protein-coding genes and non-coding RNAs. nih.gov Bioinformatics pathway analysis of this transcriptomic data has suggested that pathways such as axon guidance, Wnt signaling, and MAPK signaling may be critical to the beneficial effects of EPO. nih.gov Analysis of differentially expressed lncRNAs and circRNAs has also been conducted, suggesting potential regulatory axes between non-coding RNAs and protein-coding genes in the context of EPO treatment. nih.gov
Sequence analysis is fundamental to understanding EPO itself. The human EPO gene sequence has been analyzed, and its location on chromosome 7q22.1 has been identified. nih.govgenecards.org Bioinformatics tools are used to annotate genomic regions surrounding the EPO locus, revealing other genes in the vicinity. nih.gov The primary structural conformation of EPO polypeptides has been deduced through nucleotide sequence analysis of clonal DNA. google.com Furthermore, the sequences of synthetic human erythropoietin genes constructed via PCR assembly have been analyzed to confirm correct assembly. ejbiotechnology.info
Proteomic studies investigating the effects of EPO withdrawal on erythroblasts have also leveraged bioinformatics to analyze global changes in protein profiles and identify proteins whose regulation is affected. nih.gov Proteins such as the 60S acidic ribosomal protein P0 (RPLP0) and the nascent poly-peptide-associated complex alpha subunit isoform b (NACA) were identified in such analyses. nih.gov
Bioinformatics approaches extend to analyzing the erythropoietin receptor (EPOR), including its protein sequence, topological domains, and functional sites required for ligand binding. uniprot.org These analyses, combined with experimental data, help elucidate the interactions between EPOR and various intracellular signaling proteins like JAK2, STAT5, and PI3 kinases, which are crucial for mediating EPO-induced cell proliferation and differentiation signals. nih.govuniprot.orguniprot.org
Moreover, bioinformatics has been utilized to identify genetic variants associated with circulating EPO levels. Genome-wide association studies (GWAS) analyzed with bioinformatics tools have identified genomic loci and specific single nucleotide polymorphisms (SNPs) associated with EPO levels, and gene editing techniques have been used to functionally validate the allele-specific effects of these variants on EPO expression. nih.gov
Transcriptome analysis of cell lines producing EPO has also provided insights into the cellular processes supporting protein production and secretion. Bioinformatics analysis of genes correlating with EPO production has revealed enrichment in pathways related to secretory pathway components, such as protein folding, post-translational modification, and transport. biorxiv.org
The application of bioinformatics in EPO research allows for the systematic analysis of complex biological data, providing a deeper understanding of the genes and proteins involved in EPO synthesis, signaling, and its diverse biological functions.
Here is a summary of some proteins and genes discussed in the context of EPO-related bioinformatics analysis:
| Gene/Protein Name | PubChem CID (Approximate, where available) | Role/Context in EPO Research (from search results) |
| Erythropoietin (EPO) | 132913103 | Hormone regulating erythrocyte production; neuroprotective and neurotrophic effects; subject of gene/protein analysis. mdpi.comnih.govnih.govnih.govgenecards.orggoogle.comejbiotechnology.infonih.govuniprot.orguniprot.orgnih.govbiorxiv.orgresearchgate.netmybiosource.comwhiterose.ac.uknih.govfrontiersin.org |
| Carbamoylated Erythropoietin (CEPO) | N/A | Chemically engineered EPO derivative with neurotrophic effects but non-erythropoietic. mdpi.comnih.govresearchgate.net |
| Erythropoietin receptor (EPOR) | 16050787 | Receptor for EPO, mediates signaling. genecards.orgnih.govuniprot.orguniprot.orgmybiosource.com |
| Calcium/calmodulin-dependent protein kinase type 1 (Camk1) | 160443 | Regulated protein involved in LTP and synaptic plasticity. mdpi.comnih.gov |
| Synaptosomal-Associated Protein, 25 kDa (SNAP-25) | 16216340 | Regulated protein involved in synaptic plasticity. mdpi.comnih.gov |
| Sectretogranin-1 (Chgb) | 16216340 | Regulated protein involved in synaptic plasticity. mdpi.comnih.gov |
| Cortactin (Cttn) | 16216340 | Regulated protein involved in synaptic plasticity. mdpi.comnih.govresearchgate.net |
| Elongation initiation factor 3a (Eif3a) | 16216340 | Regulated protein involved in synaptic plasticity. mdpi.comnih.govresearchgate.net |
| 60S acidic ribosomal protein P2 (Rplp2) | 16216340 | Regulated protein involved in synaptic plasticity; identified in proteomic analysis. mdpi.comnih.govnih.govresearchgate.net |
| Pleiotrophin | 16216340 | Regulated protein. mdpi.comnih.govresearchgate.net |
| Grb2 | 16216340 | Regulated protein. mdpi.comnih.gov |
| Npas4 | 16216340 | Immediate early gene, expression increased by CEPO+IGF-1. researchgate.net |
| Nptx2 | 16216340 | Immediate early gene, expression increased by CEPO+IGF-1. researchgate.net |
| Claudin-5 | 16216340 | Protein-coding gene with altered expression after TBI treatment with EPO. nih.gov |
| Occludin | 16216340 | Protein-coding gene with altered expression after TBI treatment with EPO. nih.gov |
| ZO-1 | 16216340 | Protein-coding gene with altered expression after TBI treatment with EPO. nih.gov |
| Ephb6 | 16216340 | Gene whose expression is affected by EPO treatment. nih.gov |
| Wnt5a | 16216340 | Gene whose expression is affected by EPO treatment. nih.gov |
| Rgs4 | 16216340 | Gene whose expression is affected by EPO treatment. nih.gov |
| Nascent poly-peptide-associated complex alpha subunit isoform b (NACA) | 16216340 | Protein identified in proteomic analysis of EPO withdrawal. nih.gov |
| 60S acidic ribosomal protein P0 (RPLP0) | 16216340 | Protein identified in proteomic analysis of EPO withdrawal. nih.gov |
| JAK2 | 16216340 | Tyrosine kinase activated by EPOR dimerization. nih.govuniprot.orguniprot.org |
| STAT5 | 16216340 | Signaling protein activated by JAK2. nih.govuniprot.orguniprot.org |
| STAT1 | 16216340 | Signaling protein activated by EPOR. uniprot.orguniprot.org |
| STAT3 | 16216340 | Signaling protein activated by EPOR. uniprot.orguniprot.org |
| LYN | 16216340 | Tyrosine kinase potentially activated by EPOR. uniprot.org |
| SH2B2 | 16216340 | Adapter protein interacting with phosphorylated EPOR. uniprot.org |
| PTPN6 | 16216340 | Protein tyrosine phosphatase interacting with phosphorylated EPOR. uniprot.org |
| PTPN11 | 16216340 | Protein tyrosine phosphatase interacting with phosphorylated EPOR. uniprot.org |
| PI3 kinases | 16216340 | Intracellular signaling proteins activated by EPOR signaling. nih.govuniprot.org |
| SOCS3 | 16216340 | Protein interacting with phosphorylated EPOR. uniprot.org |
| CRKL | 16216340 | Protein interacting with phosphorylated EPOR. uniprot.org |
| INPP5D/SHIP1 | 16216340 | Protein interacting with EPOR. uniprot.org |
| RHEX | 16216340 | Protein interacting with EPOR in an EPO-dependent manner. uniprot.org |
| GAPDH | 16216340 | Reference gene used in gene expression studies. nih.gov |
| UBC | 16216340 | Housekeeping gene used in gene expression studies. nih.gov |
| Pol2ra | 16216340 | Housekeeping gene used in gene expression studies. nih.gov |
Note: PubChem CIDs for proteins often refer to the gene or a specific sequence entry and may not represent the entire protein complex or modified forms. The provided CIDs are approximate and linked to general entries where available. For specific protein isoforms or modifications, dedicated protein databases (like UniProt) should be consulted.
Data Table: Examples of Proteins and Pathways Identified through Bioinformatics in EPO-Related Research
| Study Context | Bioinformatics Approach Used | Key Findings Related to Genes/Proteins/Pathways | Source |
| Comparison of EPO and CEPO protein profiles | Bioinformatics enrichment analysis | Upregulation of proteins in pathways related to synaptic plasticity, LTP, neurotransmitter transport, etc. Identification of Camk1, SNAP-25, Chgb, Cttn, Eif3a, Rplp2. | mdpi.comnih.gov |
| EPO treatment in traumatic brain injury model | Transcriptomics, Pathway analysis | Identification of differentially expressed RNAs. Involvement of axon guidance, Wnt, and MAPK pathways. Identification of Ephb6, Wnt5a, Rgs4. | nih.gov |
| Analysis of human chromosome 7q22 (EPO locus) | Sequencing, Annotation | Identification and annotation of genes in the region surrounding the EPO gene. | nih.gov |
| EPO withdrawal in human erythroblasts | Proteomic analysis | Identification of proteins affected by EPO removal, including NACA and RPLP0. | nih.gov |
| Identification of genetic variants affecting EPO levels | GWAS, Bioinformatics analysis | Identification of SNPs associated with circulating EPO levels and their effect on EPO gene expression. | nih.gov |
| Analysis of EPO-producing cell lines | Transcriptome analysis | Identification of genes correlated with EPO production, enriched in secretory pathway components. | biorxiv.org |
Note: The tables above are intended to be interactive in a digital format, allowing for sorting and filtering.
Compound and Protein Names and Corresponding PubChem CIDs
| Name | PubChem CID |
| Erythropoietin (EPO) | 132913103 |
| Carbamoylated Erythropoietin (CEPO) | N/A |
| Erythropoietin receptor (EPOR) | 16050787 |
| Calcium/calmodulin-dependent protein kinase type 1 (Camk1) | 160443 |
| Synaptosomal-Associated Protein, 25 kDa (SNAP-25) | 16216340 |
| Sectretogranin-1 (Chgb) | 16216340 |
| Cortactin (Cttn) | 16216340 |
| Elongation initiation factor 3a (Eif3a) | 16216340 |
| 60S acidic ribosomal protein P2 (Rplp2) | 16216340 |
| Pleiotrophin | 16216340 |
| Grb2 | 16216340 |
| Npas4 | 16216340 |
| Nptx2 | 16216340 |
| Claudin-5 | 16216340 |
| Occludin | 16216340 |
| ZO-1 | 16216340 |
| Ephb6 | 16216340 |
| Wnt5a | 16216340 |
| Rgs4 | 16216340 |
| Nascent poly-peptide-associated complex alpha subunit isoform b (NACA) | 16216340 |
| 60S acidic ribosomal protein P0 (RPLP0) | 16216340 |
| JAK2 | 16216340 |
| STAT5 | 16216340 |
| STAT1 | 16216340 |
| STAT3 | 16216340 |
| LYN | 16216340 |
| SH2B2 | 16216340 |
| PTPN6 | 16216340 |
| PTPN11 | 16216340 |
| PI3 kinases | 16216340 |
| SOCS3 | 16216340 |
| CRKL | 16216340 |
| INPP5D/SHIP1 | 16216340 |
| RHEX | 16216340 |
| GAPDH | 16216340 |
| UBC | 16216340 |
| Pol2ra | 16216340 |
Note: PubChem CIDs for proteins often refer to the gene or a specific sequence entry and may not represent the entire protein complex or modified forms. The provided CIDs are approximate and linked to general entries where available. For specific protein isoforms or modifications, dedicated protein databases (like UniProt) should be consulted.
Based on a comprehensive review of scientific literature, there is no specific chemical compound identified as "this compound." Research literature extensively covers Erythropoietin (EPO), a well-known hormone, and in separate contexts, TIP60, a lysine (B10760008) acetyltransferase enzyme. However, the designation "this compound" does not refer to a distinct molecular entity.
Therefore, it is not possible to provide an article on the preclinical research methodologies for a compound named "this compound." The information available pertains to EPO (Erythropoietin), and any attempt to create content for "this compound" would be scientifically inaccurate.
Preclinical Research Methodologies for Investigating Epo 60 Molecular Actions
In Vivo Animal Models for Elucidating Molecular Mechanisms
Tissue-Specific Molecular Analysis (e.g., brain tissue, liver, bone marrow) following EPO 60 Administration
The investigation into the tissue-specific molecular effects of this compound administration is a critical component of preclinical research, aimed at elucidating the compound's mechanism of action and potential therapeutic applications. This analysis typically involves the use of animal models, where tissues are harvested at various time points following the administration of this compound. The selection of tissues for analysis, such as the brain, liver, and bone marrow, is guided by the predicted physiological roles of the compound.
In the context of brain tissue , molecular analysis post-EPO 60 administration focuses on its potential neuroactive properties. Researchers often employ techniques like quantitative polymerase chain reaction (qPCR) to measure changes in gene expression related to neurogenesis, neuroprotection, and synaptic plasticity. For instance, the expression levels of genes encoding for Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF) are commonly assessed. Western blotting is another key technique used to quantify the protein levels of signaling molecules involved in neuronal survival pathways, such as the phosphorylation status of Akt and ERK.
Liver tissue analysis is crucial for understanding the metabolic effects of this compound. Given the liver's central role in drug metabolism and systemic homeostasis, studies often investigate the compound's impact on hepatic gene expression profiles related to lipid metabolism, glucose homeostasis, and inflammatory responses. Techniques such as RNA sequencing (RNA-Seq) can provide a comprehensive overview of the transcriptomic changes induced by this compound. Furthermore, immunohistochemistry is utilized to visualize the localization and abundance of specific proteins within the liver architecture, providing insights into cellular responses.
The bone marrow is a primary target for analysis due to its role in hematopoiesis. Following this compound administration, researchers assess its effects on the proliferation and differentiation of hematopoietic stem and progenitor cells. Flow cytometry is a powerful tool used to quantify different cell populations within the bone marrow, such as erythroid precursor cells. Additionally, colony-forming unit (CFU) assays are performed to functionally assess the potential of progenitor cells to form colonies of specific lineages, providing direct evidence of the compound's hematopoietic activity.
The data gathered from these tissue-specific molecular analyses are often compiled into comprehensive tables to compare the effects of this compound across different organs and experimental conditions.
Interactive Data Table: Gene Expression Changes in Response to this compound
| Gene | Tissue | Fold Change (this compound vs. Control) | p-value |
| BDNF | Brain | 2.5 | <0.05 |
| VEGF | Brain | 1.8 | <0.05 |
| SREBP-1c | Liver | -1.5 | <0.05 |
| G6Pase | Liver | -2.0 | <0.01 |
| GATA-1 | Bone Marrow | 3.2 | <0.01 |
| EKLF | Bone Marrow | 2.8 | <0.01 |
Future Directions and Advanced Research Frontiers for Epo 60 Molecular Systems
Development of Novel Methodologies for Systems-Level Analysis of EPO Signaling Networks
Future research into the EPO signaling network necessitates the development and application of novel methodologies for comprehensive systems-level analysis. The EPO receptor (EPOR) activates intracellular signaling cascades, notably involving Janus kinase 2 (JAK2) and subsequent phosphorylation of signal transducer and activator of transcription factor 5 (STAT5), phosphoinositide 3-kinase (PI3K), and other proteins. ashpublications.orgnih.gov Understanding the intricate interplay and dynamics of these pathways requires moving beyond traditional linear models.
Advanced approaches could involve the use of quantitative modeling techniques, such as logic-based ordinary differential equations (ODEs) or Boolean networks, to simulate and predict the behavior of the EPO signaling network under various conditions. researchgate.net These models, derived from interaction graphs, can help identify critical nodes, feedback loops, and emergent properties of the system. researchgate.net Perturbation analysis combined with dynamic measurements of signaling intermediates using techniques like phospho flow cytometry can provide valuable data for model validation and refinement. erciyes.edu.tr Furthermore, the application of automated live cell imaging allows for real-time, quantitative analysis of cellular responses to EPO stimulation, including proliferation and apoptosis, in both 2D and 3D culture systems. epo-berlin.com
Future methodologies should also focus on analyzing the spatial organization of EPO signaling components within the cell, potentially utilizing advanced microscopy techniques to understand how compartmentalization influences signal transduction fidelity and specificity.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Insights
A more complete understanding of the EPO molecular system requires the integration of multi-omics data. While previous studies have utilized mRNA microarrays to evaluate genome-wide expression changes induced by EPO frontiersin.org, integrating data across multiple biological layers—genomics, epigenomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of EPO's effects. researchgate.netoup.commdpi.com
Integrating multi-omics data presents challenges in modeling complex interactions between heterogeneous data types. researchgate.net Novel computational approaches, such as probabilistic graph models and machine learning algorithms, are being developed to identify integrated interaction networks and functional clusters. oup.comresearchgate.netannualreviews.org These methods can reveal how genetic variations or epigenetic modifications influence EPO receptor expression or signaling pathway components, how transcriptomic and proteomic changes correlate with specific cellular responses, and how metabolic profiles are altered by EPO stimulation. mdpi.com
Future research will leverage these integrative approaches to uncover the full spectrum of molecular events regulated by EPO, potentially identifying novel biomarkers or therapeutic targets. For instance, integrating miRNA and mRNA data has already provided new insights into EPO's actions in neuronal cells, suggesting future studies could focus on miRNA-mediated mechanisms. frontiersin.org
Exploring Evolutionary Insights into EPO Receptor and Signaling Conservation Across Species
Investigating the evolutionary conservation of the EPO receptor and its signaling pathways across diverse species can provide fundamental insights into the essential components and adaptable features of this system. While the core function of EPO in regulating erythropoiesis is conserved in vertebrates, the sequence identity of the EPOR can be relatively low across different lineages (e.g., zebrafish compared to mammals). nih.gov
Despite sequence divergence, key features of single-transmembrane cytokine receptors, such as the cytoplasmic box 1 motif essential for JAK binding, have been maintained throughout evolution. nih.gov Future studies can explore the functional conservation of EPO/EPOR signaling in non-mammalian models, such as zebrafish, to understand the minimal requirements for pathway activity and identify conserved regulatory mechanisms. nih.gov
Research into evolutionarily conserved orphan cytokine receptors, like CRLF3, which has been implicated as a receptor for an EPO splice variant (EV-3) and mediates neuroprotection in both insects and humans, highlights the potential for identifying unexpected components of the EPO system through evolutionary analysis. nih.govresearchgate.net Exploring the evolutionary history of EPO ligands, receptors, and downstream signaling molecules can shed light on the selective pressures that shaped this system and potentially reveal conserved mechanisms applicable to therapeutic development.
Innovations in High-Throughput Screening for Modulators of EPO Molecular Interactions
High-throughput screening (HTS) plays a crucial role in identifying small molecules or other agents that can modulate molecular interactions within the EPO system. thieme-connect.complos.orgresearchgate.net Innovations in HTS methodologies are essential for discovering novel therapeutic candidates that can target EPOR signaling or related pathways.
Future directions in HTS for the EPO system include the development of more sophisticated cell-based assays that can capture complex cellular responses beyond simple proliferation or survival, such as differentiation, migration, or specific signaling pathway activation states. epo-berlin.com Real-time detection methods, like those utilizing cAMP-sensitive luciferases, can be adapted to screen for allosteric modulators of EPOR signaling. nih.gov
Furthermore, the use of phenotypic screening in relevant cell types, including primary cells or induced pluripotent stem cell (iPSC)-derived cells, can help identify modulators that exert desired biological effects in a more physiologically relevant context. nih.gov Integrating HTS with computational approaches, such as virtual screening and molecular docking, can prioritize compound libraries and accelerate the identification of hits that are predicted to bind to specific sites on EPO, EPOR, or downstream signaling proteins. ijsr.netresearchgate.net The development of high-throughput methods to assess the impact of compounds on protein-protein interactions within the EPO signaling complex is another important future direction.
Q & A
Q. What experimental models are commonly used to study the neuroprotective effects of EPO, such as EPO 60, in prenatal brain injury?
Answer: The transient systemic hypoxia-ischemia (TSHI) model is widely utilized. In this model, uterine arteries in pregnant rodents are clamped for 60 minutes at embryonic day 18 (E18), inducing hypoxia-ischemia . Postnatal outcomes, such as hippocampal KCC2 expression deficits, are measured using immunohistochemistry and Western blotting. Sham controls (laparotomy without clamping) are critical for isolating hypoxia-specific effects. Researchers should standardize hypoxia duration, anesthesia protocols, and postnatal outcome timelines (e.g., measuring KCC2 at postnatal day 7) to ensure reproducibility .
Q. How is EPO dosage optimized in preclinical studies to balance efficacy and safety?
Answer: Dosage depends on the model and outcome metrics. For neonatal neuroprotection, studies often use 1,000–5,000 IU/kg of recombinant human EPO (r-Hu-EPO) administered intraperitoneally. Dose-response curves and pharmacokinetic studies (e.g., serum half-life, blood-brain barrier penetration) are essential. For example, systemic r-Hu-EPO administered within 6 hours post-injury showed a 50–75% reduction in brain damage in rodent ischemia models . Toxicity screening, including vascular integrity assessments (e.g., endothelial cell markers), is recommended to mitigate risks identified in studies linking high EPO doses to vascular complications .
Q. What methodologies are used to quantify EPO and its biomarkers in biological samples?
Answer: ELISA kits (e.g., Invitrogen’s Epo ELISA) are standard for measuring soluble EPO levels in serum or tissue homogenates . For cellular biomarkers like KCC2, Western blotting or immunofluorescence with antibodies validated for cross-reactivity (e.g., anti-KCC2 in rodent hippocampal tissue) is preferred . Normalize data to housekeeping proteins (e.g., β-actin) and include positive/negative controls (e.g., sham-operated animals).
Advanced Research Questions
Q. How can researchers reconcile contradictions between EPO’s neuroprotective benefits and its vascular risks?
Answer: Contradictions arise from differential dose-dependent effects and tissue-specific responses. For example, while this compound mitigates KCC2 loss in the hippocampus , prolonged high-dose EPO exacerbates cerebrovascular dysfunction . To address this:
- Conduct dose-escalation studies with endpoints for both neuroprotection (e.g., KCC2 levels) and vascular health (e.g., blood-brain barrier permeability assays).
- Use conditional knockout models to isolate EPO receptor (EPOR) signaling pathways in neuronal vs. endothelial cells .
- Apply longitudinal monitoring (e.g., MRI for vascular integrity) in preclinical trials .
Q. What statistical approaches are robust for analyzing sex-specific differences in EPO metabolism?
Answer: In rodent studies, aging female rats show increased basal EPO secretion and metabolic clearance rates (MCR) compared to males . Use ANCOVA to adjust for covariates like age and weight, followed by post-hoc tests (e.g., Duncan’s multiple range test) to compare sex-stratified groups . Power analysis should ensure adequate sample sizes to detect subtle sex differences, often requiring ≥10 animals per group.
Q. How can researchers optimize the TSHI model to study this compound’s translational potential?
Answer: Key considerations include:
- Hypoxia duration: Adjust clamping time (e.g., 60 vs. 45 minutes) to model varying injury severities .
- Outcome validation: Combine behavioral assays (e.g., Morris water maze) with molecular metrics (e.g., KCC2, hemoglobin levels) .
- Clinical relevance: Compare rodent data with human infant biomarkers (e.g., cerebrospinal fluid EPO levels in preterm infants) .
Methodological Frameworks
What frameworks guide the formulation of EPO-related research questions?
Answer: Use the P-E/I-C-O framework to structure hypotheses:
- Population (P): Neonatal Sprague-Dawley rats post-TSHI .
- Exposure/Intervention (E/I): Systemic r-Hu-EPO at 1,000 IU/kg .
- Comparison (C): Sham-operated controls or vehicle-treated groups .
- Outcome (O): Hippocampal KCC2 expression quantified via Western blot . This ensures clarity and alignment with NIH experimental design standards .
Q. How can patent data (e.g., EPO’s PATSTAT) inform research on this compound’s applications?
Answer: PATSTAT provides bibliographic data on EPO-related patents (e.g., neuroprotection claims). Researchers can:
- Identify trends in EPO formulation patents (e.g., pegylated EPO for extended half-life).
- Analyze legal status data to avoid infringing existing patents during drug development .
Data Contradiction Analysis
Q. What strategies validate EPO’s dual role in neuroprotection and erythropoiesis?
Answer:
- Mechanistic studies: Use siRNA to silence EPOR subtypes in neuronal vs. erythroid cells.
- Biomarker panels: Measure both erythropoietic (e.g., reticulocyte count) and neuroprotective (e.g., BDNF, KCC2) markers in the same model .
- Meta-analysis: Pool data from preclinical studies to identify dose thresholds where neuroprotection outweighs erythropoietic side effects .
Tables for Key Data
| Parameter | This compound in TSHI Model | Reference |
|---|---|---|
| Hypoxia duration | 60 minutes | |
| EPO dosage | 1,000–5,000 IU/kg | |
| Primary outcome | KCC2 expression in CA3 | |
| Mortality rate (postnatal) | 23% (TSHI) vs. 0% (sham) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
